

5-Bromo-2-methylbenzenesulfonamide: A Versatile Building Block in Synthetic and Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Bromo-2-methylbenzenesulfonamide

Cat. No.: B1271157

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Bromo-2-methylbenzenesulfonamide** is a substituted aromatic sulfonamide that has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of novel molecules with potential applications in medicinal chemistry. Its unique structural features, comprising a reactive bromine atom and a sulfonamide moiety on a toluene scaffold, offer multiple avenues for chemical modification, enabling the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **5-Bromo-2-methylbenzenesulfonamide**, with a focus on its utility as a synthetic intermediate in drug discovery and development.

Physicochemical and Spectral Data

Precise characterization of a synthetic building block is paramount for its effective utilization. The following tables summarize the key physicochemical and spectral properties of **5-Bromo-2-methylbenzenesulfonamide**.

Table 1: Physicochemical Properties of **5-Bromo-2-methylbenzenesulfonamide**

Property	Value	Source
CAS Number	56919-16-5	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₈ BrNO ₂ S	[1] [2] [3] [4]
Molecular Weight	250.11 g/mol	[1] [2] [3] [4]
Physical Form	Solid	
Melting Point	Not available	[5]

Table 2: Spectral Data of **5-Bromo-2-methylbenzenesulfonamide**

Spectrum Type	Key Signals and Interpretation
¹ H NMR	Data not explicitly found in search results. Expected signals would include aromatic protons with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring, a singlet for the methyl group, and a broad singlet for the sulfonamide NH ₂ protons.
¹³ C NMR	Data not explicitly found in search results. Expected signals would correspond to the seven carbon atoms of the molecule, with chemical shifts influenced by the bromo, methyl, and sulfonamide substituents on the aromatic ring.
FT-IR	Data not explicitly found in search results. Expected characteristic absorption bands would include N-H stretching vibrations for the sulfonamide group (around 3300-3400 cm ⁻¹), S=O stretching vibrations (asymmetric and symmetric, around 1350 and 1160 cm ⁻¹), and C-Br stretching vibrations.
Mass Spectrometry	Data not explicitly found in search results. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of 5-Bromo-2-methylbenzenesulfonamide

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-methylbenzenesulfonamide** was not found in the provided search results, a general and plausible synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the chlorosulfonation of 4-bromotoluene followed by amination.

Logical Synthesis Workflow:



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Caption: Plausible synthetic route to **5-Bromo-2-methylbenzenesulfonamide**.

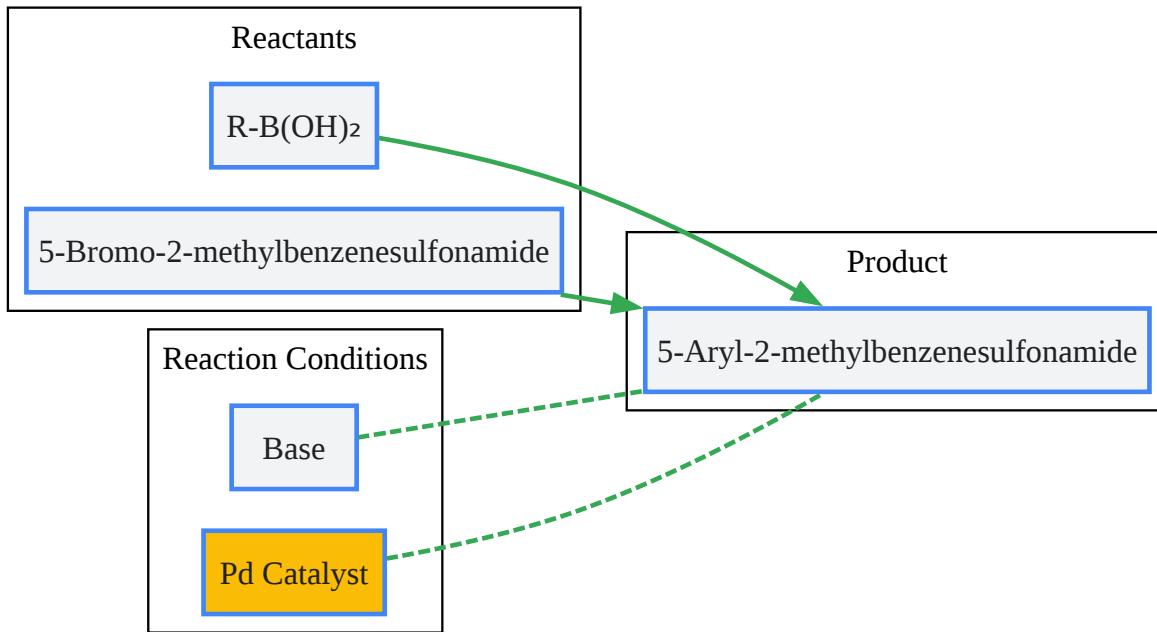
Applications as a Synthetic Building Block

The presence of a bromine atom on the aromatic ring makes **5-Bromo-2-methylbenzenesulfonamide** an ideal substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, which are common motifs in many biologically active molecules. **5-Bromo-2-methylbenzenesulfonamide** can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 5-substituted-2-methylbenzenesulfonamide derivatives.

General Reaction Scheme for Suzuki-Miyaura Coupling:



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Caption: General scheme for the Suzuki-Miyaura coupling of **5-Bromo-2-methylbenzenesulfonamide**.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for **5-Bromo-2-methylbenzenesulfonamide**.

Materials:

- **5-Bromo-2-methylbenzenesulfonamide** (1.0 equiv)
- Arylboronic acid (1.1 - 1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}_2(\text{dba})_3$) (0.05 equiv)
- Ligand (if required, e.g., SPhos, JohnPhos) (0.2 equiv)

- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0 - 3.0 equiv)
- Solvent (e.g., 1,4-dioxane/water, THF/water, toluene/water)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried round-bottom flask or pressure vessel, add **5-Bromo-2-methylbenzenesulfonamide**, the arylboronic acid, the base, and a magnetic stir bar.
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add the degassed solvent system to the flask.
- In a separate vial, weigh the palladium catalyst and ligand (if used) and add them to the reaction mixture under a positive flow of inert gas.
- Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methylbenzenesulfonamide.^{[6][7][8]}

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Aryl Halide	Boronic Acid	Catalyst /Ligand	Base	Solvent	Temp (°C)	Yield (%)	Reference
Aryl Bromide	Phenylboronic acid	PdCl ₂ (L _n @ β -CD)	K ₃ PO ₄ ·7H ₂ O	Water	RT	80-100	[9]
Organic Halide	Arylboronic acid	Pd ₂ (dba) ₃ /JohnPhos	Cs ₂ CO ₃	THF/Water	40	-	[6]
Diaryl Bromide	Boronic ester	Pd(dppf)Cl ₂	K ₂ CO ₃	1,4-Dioxane/Water	100	80	[7]
Vinyl Iodide	Methylboronic acid	Pd(OAc) ₂ /SPHos	K ₃ PO ₄	Toluene/Water/THF	80	-	[6]

Medicinal Chemistry Applications and Biological Activities

Sulfonamide-containing compounds are a well-established class of therapeutic agents with a broad spectrum of biological activities.[10] The ability to functionalize **5-Bromo-2-methylbenzenesulfonamide** via cross-coupling reactions makes it a valuable scaffold for the synthesis of novel sulfonamide derivatives with potential pharmacological applications.

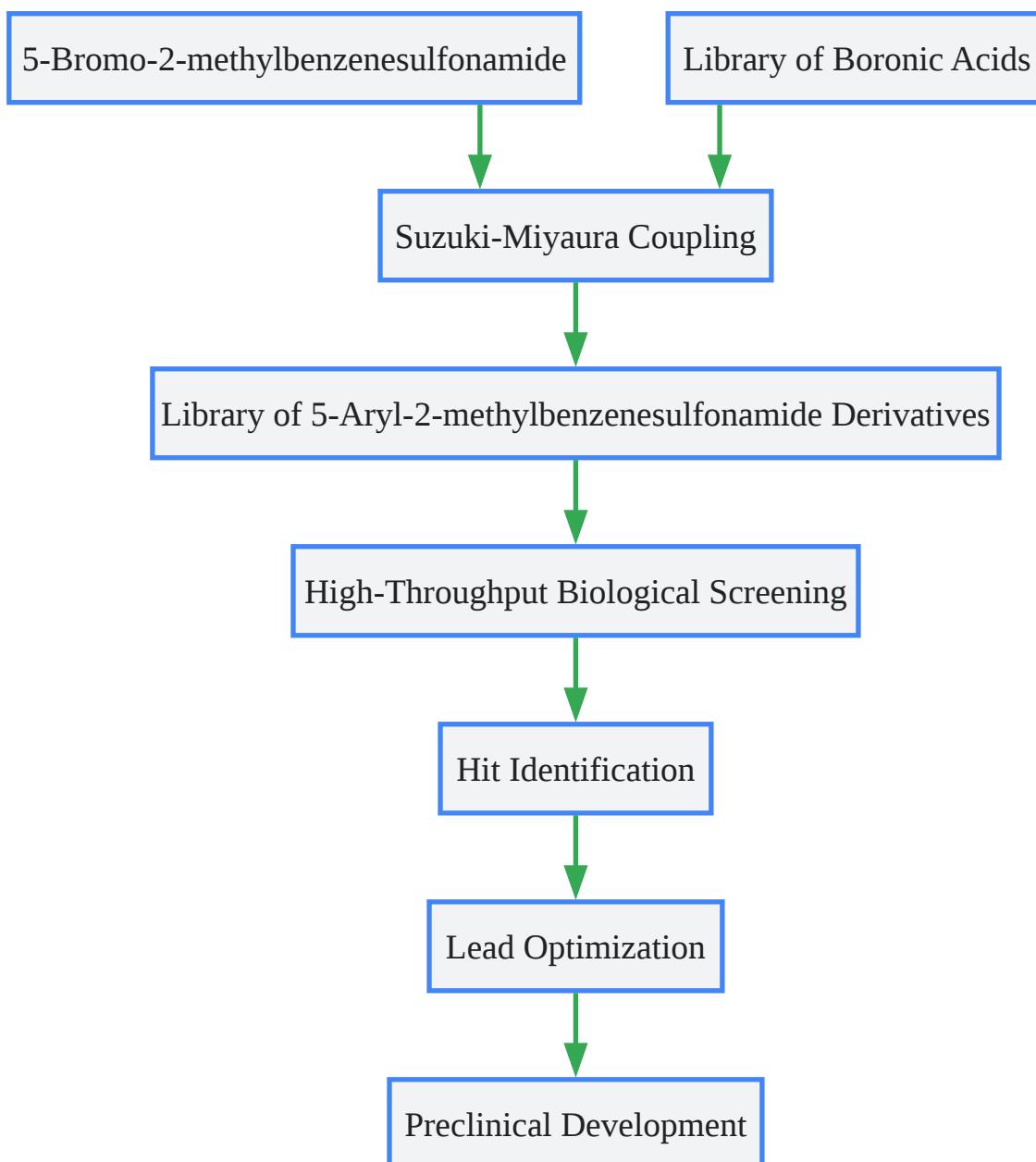
Derivatives of benzenesulfonamides have been reported to exhibit a wide range of biological activities, including:

- Antibacterial: Sulfonamides were among the first effective antimicrobial drugs.[10]
- Anti-inflammatory: Certain sulfonamide derivatives have shown potent anti-inflammatory properties.
- Anticancer: The sulfonamide moiety is present in several anticancer drugs, and novel derivatives are continuously being explored for their antitumor activity.[11]

- Antiviral: Some sulfonamides have been investigated for their antiviral efficacy.[10]
- Antidiabetic: This class of compounds has also shown potential in the management of diabetes.[10]

While specific biological data for derivatives of **5-Bromo-2-methylbenzenesulfonamide** were not explicitly detailed in the search results, the general importance of the sulfonamide scaffold in medicinal chemistry suggests that its derivatives are promising candidates for drug discovery programs. The synthesis of libraries of compounds based on this building block, followed by biological screening, could lead to the identification of new therapeutic leads.

Logical Workflow for Drug Discovery using **5-Bromo-2-methylbenzenesulfonamide**:



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Caption: Drug discovery workflow utilizing **5-Bromo-2-methylbenzenesulfonamide**.

Safety Information

5-Bromo-2-methylbenzenesulfonamide is classified as acutely toxic if swallowed. Appropriate safety precautions should be taken when handling this compound.

Table 4: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
GHS06 (Skull and Crossbones)	Danger	H301: Toxic if swallowed

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.

Conclusion

5-Bromo-2-methylbenzenesulfonamide is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its amenability to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a straightforward route to a wide array of novel sulfonamide derivatives. The established broad biological activity of the sulfonamide scaffold makes these derivatives attractive targets for drug discovery programs aimed at identifying new agents for a variety of therapeutic areas. While further characterization of its physical and spectral properties is warranted, the available information clearly establishes **5-Bromo-2-methylbenzenesulfonamide** as a valuable tool for synthetic and medicinal chemists.

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